Benzoylurea - 614-22-2

Benzoylurea

Catalog Number: EVT-317447
CAS Number: 614-22-2
Molecular Formula: C8H8N2O2
Molecular Weight: 164.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Benzoylureas act as potent inhibitors of chitin synthesis in insects and fungi, disrupting the formation of the exoskeleton and cell walls, respectively []. This property makes them valuable as insecticides, fungicides, and potential anticancer agents.

Mechanism of Action

The primary mechanism of action for benzoylureas is the inhibition of chitin synthesis in arthropods and fungi []. They act by interfering with the enzymatic activity of chitin synthase, a key enzyme responsible for catalyzing the polymerization of N-acetylglucosamine units to form chitin.

Applications

Benzoylureas are widely employed as insecticides due to their selective toxicity to insects []. Their ability to disrupt chitin synthesis specifically targets insects, minimizing harm to other organisms.

Fungicides:

Benzoylureas also exhibit antifungal activity by inhibiting chitin synthesis in fungi []. They can be used to control fungal diseases in crops and other settings.

Anticancer Agents:

The potential of benzoylureas as anticancer agents has been explored in various studies. Their ability to inhibit cell proliferation and induce apoptosis suggests a possible role in cancer therapy [].

Analytical Chemistry:

Benzoylureas are often utilized as analytes in various analytical techniques. Their detection and quantification in environmental samples are crucial for monitoring pesticide residues [].

4-Chlorobenzoylurea

    Compound Description: 4-Chlorobenzoylurea is a benzoylurea derivative investigated for potential antiseizure activity. It showed negative antiseizure response in mice when tested using the antimetrazole method. []

    Relevance: This compound is structurally related to benzoylurea, differing by the presence of a chlorine atom at the 4-position of the benzoyl ring. This structural modification appears to abolish its antiseizure activity compared to benzoylurea when tested against metrazole-induced seizures. []

2,4-Dichlorobenzoylurea

    Compound Description: Similar to 4-chlorobenzoylurea, 2,4-dichlorobenzoylurea is another benzoylurea derivative that was also found to lack antiseizure activity in mice using the antimetrazole method. []

    Relevance: This compound is closely related to benzoylurea, featuring two chlorine atoms on the benzoyl ring at positions 2 and 4. The addition of a second chlorine atom at position 2, compared to 4-chlorobenzoylurea, did not improve its antiseizure activity. []

3,4-Dichlorobenzoylurea

    Compound Description: This benzoylurea derivative possesses two chlorine atoms substituted on the benzoyl ring at positions 3 and 4. Like the other dichlorinated analogs, it did not exhibit antiseizure activity in mice against metrazole-induced seizures. []

4-Fluorobenzoylurea

    Compound Description: This compound is a benzoylurea derivative where a fluorine atom is substituted at the 4-position of the benzoyl ring. It was evaluated for antiseizure activity but showed a negative response when tested in mice using the antimetrazole method. []

    Relevance: 4-Fluorobenzoylurea is structurally analogous to benzoylurea, with the only difference being the fluorine atom at the 4-position of the benzoyl ring. Similar to other monosubstituted analogs, this modification did not enhance its antiseizure activity. []

4-Trifluoromethylbenzoylurea

    Compound Description: This benzoylurea derivative is characterized by the presence of a trifluoromethyl group at the 4-position of the benzoyl ring. When tested in mice, 4-trifluoromethylbenzoylurea failed to demonstrate any antiseizure activity against metrazole-induced seizures. []

    Relevance: This compound shares a core structure with benzoylurea but differs by the substitution of a trifluoromethyl group on the benzoyl ring. Despite its larger size, this modification did not result in any observable antiseizure activity compared to benzoylurea. []

4-Methylbenzoylurea

    Compound Description: This benzoylurea derivative has a methyl group substituted at the 4-position of the benzoyl ring. It was examined for its potential as an antiseizure agent but showed negative results in mice against metrazole-induced seizures. []

    Relevance: The structure of 4-methylbenzoylurea is similar to benzoylurea, with a methyl group replacing a hydrogen atom at the 4-position of the benzoyl ring. This minor structural change does not appear to confer any antiseizure properties compared to benzoylurea. []

4-Metoxybenzoylurea

  • Relevance: 4-Metoxybenzoylurea is closely related to benzoylurea, with only a methoxy group replacing a hydrogen atom at the 4-position of the benzoyl ring. Despite this modification, it did not exhibit any improved antiseizure activity compared to benzoylurea. []

4-Bromobenzoylurea

    Compound Description: This benzoylurea derivative has a bromine atom at the 4-position of the benzoyl ring. It was investigated for analgesic activity and showed comparable potency to benzoylurea but weaker than acetylsalicylic acid in mice using the writhing test. []

    Relevance: 4-Bromobenzoylurea is closely related to benzoylurea, with the only difference being the substitution of a bromine atom at the 4-position of the benzoyl ring. While both compounds exhibited analgesic properties, the presence of the bromine atom did not significantly enhance its potency. []

N’-phenyl-N-benzoylurea

    Compound Description: This newly designed benzoylurea derivative was synthesized and found to exhibit greater central nervous system depressant activity than the reference compound bromisoval, as assessed by the Barbituric Sleeping Time (BST) method. []

    Relevance: N’-phenyl-N-benzoylurea is structurally related to benzoylurea, featuring a phenyl group attached to the nitrogen atom of the urea moiety. This structural modification significantly enhanced the central nervous system depressant activity of benzoylurea. []

4-(tert-Butyl)-N-benzoylurea

    Compound Description: This benzoylurea derivative, containing a tert-butyl group at the 4-position of the benzoyl ring, was synthesized and evaluated for its cytotoxic activity on HER2-positive primary breast cancer cells. It displayed moderate cytotoxic activity with an IC50 value of 0.61mM. []

    Relevance: This compound shares the core structure of benzoylurea but incorporates a tert-butyl group at the 4-position. This modification resulted in cytotoxic activity against HER2-positive breast cancer cells, whereas benzoylurea itself has not been reported to exhibit such activity. []

N-(4-Bromo)-benzoyl-N’-phenylthiourea

    Compound Description: This compound is structurally similar to benzoylurea, with a bromine atom at the 4-position of the benzoyl ring and a phenylthiourea group replacing the urea moiety. It exhibited significant cytotoxic activity against HER2-positive primary breast cancer cells with an IC50 value of 0.54mM. []

    Relevance: This compound shares the benzoyl moiety with benzoylurea and bears a structurally similar phenylthiourea group. The presence of both bromine and sulfur atoms in this compound significantly enhanced its cytotoxic activity against HER2-positive breast cancer cells compared to 4-(tert-butyl)-N-benzoylurea and benzoylurea itself. []

1-benzyl-3-benzoylurea

    Compound Description: This novel benzoylurea derivative was designed and synthesized as a potential antiproliferative agent. In silico and in vitro studies demonstrated greater potency against the MCF-7 cell line compared to hydroxyurea, indicating its potential as an antiproliferative agent. []

    Relevance: 1-benzyl-3-benzoylurea is structurally analogous to benzoylurea with a benzyl group attached to one of the nitrogen atoms in the urea moiety. This modification significantly enhances its antiproliferative activity, suggesting a potential for further development as an anticancer agent. []

3-Bromoacetamino-4-methoxy-benzoylurea (F13)

    Compound Description: F13 is a benzoylurea derivative originally identified as a small molecule tubulin ligand. While it lost the capacity to disrupt microtubule dynamics, it retained anticancer activity. F13 exhibits a potent inhibitory effect on cell proliferation in various human cancer cells. In HT-1080 fibrosarcoma cells, it induced apoptosis and inhibited migration, adhesion, and invasion. []

    Relevance: F13 represents a structurally complex benzoylurea derivative with significant modifications. Despite losing its original tubulin-targeting activity, F13 retains anticancer properties, indicating the potential of benzoylurea derivatives as scaffolds for developing anticancer agents with diverse mechanisms of action. []

Properties

CAS Number

614-22-2

Product Name

Benzoylurea

IUPAC Name

N-carbamoylbenzamide

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

InChI

InChI=1S/C8H8N2O2/c9-8(12)10-7(11)6-4-2-1-3-5-6/h1-5H,(H3,9,10,11,12)

InChI Key

HRYILSDLIGTCOP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC(=O)N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.